molecular formula C20H18N4O3 B2853433 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 953246-94-1

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2853433
CAS No.: 953246-94-1
M. Wt: 362.389
InChI Key: RLWQBTCAWPFSHF-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 953246-94-1) is a complex heterocyclic compound of significant interest in biochemical and pharmacological research. With a molecular formula of C20H18N4O3 and a molecular weight of 362.4 g/mol, this molecule features a distinctive hybrid structure that combines a 4-oxo-4H-pyrido[1,2-a]pyrimidine core with a 1H-indole moiety . This specific configuration is designed to promote targeted interactions with enzymatic proteins. The compound's structure-activity relationship is optimized for research applications; the 2-hydroxy group and the nitrogen-rich heterocyclic system enhance solubility and binding affinity to catalytic sites, while the C8 methyl group is reported to improve cellular permeability . The functionalized carboxamide bridge contributes to the molecule's metabolic stability, making it a valuable probe for in vitro studies . Preliminary research on this structural class indicates potential as a kinase inhibitor, suggesting its application in investigating intracellular signaling pathways and modulation of key enzymatic targets . Furthermore, related 4H-pyrido[1,2-a]pyrimidine-4-one derivatives have been documented in scientific literature for their in vitro antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, opening avenues for infectious disease research . The indole scaffold, a well-known pharmacophore in medicinal chemistry, is associated with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects, which further underscores the research value of this indole-containing compound . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-7-9-24-16(10-12)23-19(26)17(20(24)27)18(25)21-8-6-13-11-22-15-5-3-2-4-14(13)15/h2-5,7,9-11,22,26H,6,8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQBTCAWPFSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the coupling of tryptamine derivatives with pyrido[1,2-a]pyrimidine carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole or pyrimidine compounds.

Scientific Research Applications

The compound 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, relevant research findings, and case studies.

Chemical Properties and Structure

This compound belongs to the class of pyrido[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. The molecular formula is C19H19N3O4C_{19}H_{19}N_{3}O_{4}, and it features multiple functional groups that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that these derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing novel anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that pyrido[1,2-a]pyrimidine derivatives can modulate neuroinflammatory responses and provide protection against neuronal damage in models of neurodegenerative diseases . This opens avenues for developing treatments for conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against a range of bacterial strains, making it a candidate for further investigation in the development of new antibiotics . Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study 1: Anticancer Research

A recent publication focused on the synthesis and evaluation of various derivatives of pyrido[1,2-a]pyrimidine compounds, including This compound . The study reported significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

A study investigating neuroprotective effects utilized animal models of induced neurodegeneration to assess the efficacy of this compound. Results showed a marked reduction in neuronal loss and improvement in cognitive function tests among treated subjects compared to controls . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrido[1,2-a]pyrimidine core may inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, emphasizing key differences and implications:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Features
Target Compound Pyrido[1,2-a]pyrimidine 2-hydroxy, 8-methyl, N-[2-(1H-indol-3-yl)ethyl] carboxamide C₁₉H₁₇N₅O₃* Indole moiety for aromatic interactions; hydroxy and carboxamide for H-bonding.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide Pyrido[1,2-a]pyrimidine (tetrahydro) 2-methyl-4-oxo, fused chromen-triazole system, 6-fluoro-benzisoxazole C₃₃H₂₆FN₇O₄ Fluorine enhances electronegativity; chromen-triazole extends π-system for binding.
2-Amino-N-[(1S)-1-{8-[(1-methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Ethynyl-linked 1-methylpyrazole, isoquinolinone, stereospecific carboxamide C₃₀H₂₄N₈O₂ Ethynyl spacer improves rigidity; isoquinolinone and pyrazole enhance selectivity.
3-(1-Methyl-2-oxoimidazo[4,5-b]pyridin-3-yl)-N-propan-2-ylpyrrolidine-1-carboxamide Imidazo[4,5-b]pyridine 1-methyl-2-oxoimidazole, pyrrolidine-carboxamide C₁₅H₁₉N₅O₂ Imidazopyridine core with polar carboxamide; pyrrolidine improves solubility.

*Hypothetical formula for the target compound derived from IUPAC name.

Key Observations:

Core Heterocycle Differences: The target’s pyrido[1,2-a]pyrimidine core is distinct from pyrazolo[1,5-a]pyrimidine () and imidazo[4,5-b]pyridine (). Pyrido-pyrimidines often exhibit planar rigidity, favoring intercalation or kinase binding, whereas pyrazolo-pyrimidines are smaller and more polar .

Substituent Impact :

  • The indole-ethyl side chain in the target compound contrasts with the chromen-triazole system () and ethynyl-pyrazole (). Indole’s aromaticity may mimic tryptophan in protein interactions, while triazole/ethynyl groups enhance π-stacking or metal coordination .
  • Carboxamide linkages are conserved across all compounds, suggesting a shared role in hydrogen bonding with biological targets.

Functional Group Contributions :

  • The 2-hydroxy group in the target could increase acidity (pKa ~8–10) and participate in pH-dependent interactions, unlike the 6-fluoro substituent in , which strengthens electronegativity and metabolic stability .
  • 8-Methyl in the target may sterically hinder certain binding modes compared to the 1-methyl group in ’s imidazopyridine .

Synthetic Complexity: The target’s indole-ethyl carboxamide likely requires multi-step synthesis, similar to the ethynyl-linked isoquinolinone in . Chromen-triazole systems () involve additional cyclization steps, increasing synthetic difficulty .

Biological Activity

2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, with the CAS number 953246-94-1, is a compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3}, with a molecular weight of 362.4 g/mol. The structure features an indole moiety, which is known for its significant biological implications, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that pyrido[1,2-a]pyrimidines exhibit potent anticancer properties. In vitro studies have shown that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to target key signaling pathways involved in tumor progression, including the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Pyrido[1,2-a]pyrimidines have also demonstrated significant antimicrobial effects. Studies have reported their efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are critical for treating chronic inflammatory diseases. It has been shown to inhibit the activity of enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target in cancer therapy .
  • Cell Cycle Regulation : By modulating key proteins involved in cell cycle progression, these compounds can induce cell cycle arrest in cancer cells .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a related pyrido[1,2-a]pyrimidine derivative on human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of pyrido[1,2-a]pyrimidine derivatives against Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Q & A

Q. What techniques identify molecular targets for this compound?

  • Methodology :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • X-Ray Crystallography : Co-crystallize with suspected targets (e.g., viral polymerases) to resolve binding modes .
  • Validation : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD_D) determination .

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